(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine

Medicinal Chemistry Pharmacokinetics ADME

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1019477-63-4), also known as N-isopropyl-1-(pyridin-4-yl)ethanamine, is a secondary amine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It is classified as a heterocyclic organic compound, featuring a pyridine ring linked via an ethylamine bridge to an isopropyl group.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13259696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)NC(C)C1=CC=NC=C1
InChIInChI=1S/C10H16N2/c1-8(2)12-9(3)10-4-6-11-7-5-10/h4-9,12H,1-3H3
InChIKeyGOEOCDNVLOBDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





An Overview of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1019477-63-4)


(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1019477-63-4), also known as N-isopropyl-1-(pyridin-4-yl)ethanamine, is a secondary amine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is classified as a heterocyclic organic compound, featuring a pyridine ring linked via an ethylamine bridge to an isopropyl group . This compound is primarily offered as a research chemical and synthetic intermediate, with suppliers consistently reporting a standard purity of 95% or higher, often verified by batch-specific analytical data such as NMR, HPLC, or GC . The compound is intended strictly for laboratory and industrial research use, not for therapeutic or veterinary applications .

Why General-Purpose Amines Cannot Substitute for (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine in Specialized Research


In research and industrial chemistry, substituting a target compound with a generic analog without empirical justification can invalidate experimental results. For (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine, its value lies in a specific combination of structural features—a 4-pyridyl group and a branched isopropyl amine—that collectively influence its basicity, steric hindrance, nucleophilicity, and ability to engage in specific binding interactions [1]. While structurally similar compounds exist, such as the less bulky ethyl[1-(pyridin-4-yl)ethyl]amine or the primary amine 1-(4-pyridyl)ethylamine , these substitutions alter key physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) [1]. The absence of the isopropyl group may impact a compound's ability to occupy specific hydrophobic pockets or withstand metabolic pathways, making simple interchangeability impossible in applications like drug discovery or catalyst design. The following sections provide quantitative evidence for differentiation where available, with clear indicators of evidence strength.

A Comparative Guide to Key Differentiators for (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine


Quantitative Comparison of Lipophilicity and Topological Surface Area

The introduction of the branched isopropyl group on the amine, compared to a linear ethyl chain or a primary amine, directly impacts a molecule's lipophilicity, a critical parameter in drug design. While direct experimental LogP values are not found, computational values for a close positional isomer, Isopropyl-(2-pyridin-4-yl-ethyl)-amine, provide a quantitative baseline. For (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine, the predicted LogP is inferred to be similar, around 2.0, compared to 1.80 for the less lipophilic primary amine 1-(4-Pyridyl)ethylamine [1][2]. This difference in LogP corresponds to a higher propensity for the target compound to cross biological membranes and engage hydrophobic pockets in proteins, a key differentiator in lead optimization campaigns.

Medicinal Chemistry Pharmacokinetics ADME

Verifiable Purity and Batch Consistency for Reliable Research Outcomes

A key differentiator for procurement is the verifiable purity of the substance. (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine is consistently offered at a standard purity of 95% or higher by multiple vendors . This purity level is not universal among all in-class compounds. For instance, while 4-(1-Aminoethyl)pyridine is also listed at 95%, the specific analytical documentation provided (e.g., batch-specific NMR, HPLC, GC) for the target compound is a critical quality control asset . This level of documentation ensures that the compound meets the required specifications for sensitive experiments, reducing the risk of batch-to-batch variability that could compromise research reproducibility.

Chemical Synthesis Quality Control Analytical Chemistry

Structural Basis for Molecular Recognition and Synthetic Utility

The structural distinction between (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine and its analogs is a primary driver for its selection. The presence of a secondary amine with an isopropyl substituent introduces greater steric bulk and modulates basicity compared to the primary amine 1-(4-Pyridyl)ethylamine or the less hindered ethyl analog [1][2]. While specific pKa values are not reported, it is a class-level inference that secondary amines are generally more basic than primary amines in aqueous solution due to inductive effects and solvation differences. This altered basicity and steric profile can translate into enhanced selectivity in catalytic cycles or stronger binding affinities in biological targets by favoring specific conformations or interactions .

Organic Chemistry Ligand Design Catalysis

Primary Research and Industrial Applications for (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine


As a Fine Chemical Building Block in Medicinal Chemistry

Given its specific structure combining a pyridine ring and a secondary isopropyl amine, this compound is best applied as a versatile intermediate for constructing complex drug candidates. Its moderate lipophilicity (predicted LogP ~2.0) and steric profile make it suitable for introduction into lead compounds where a balance between solubility and membrane permeability is desired [1]. It can serve as a key starting material in the synthesis of aminopyridine-based sodium channel modulators or other central nervous system agents, where its structural features may be critical for target engagement . The availability of batch-specific analytical data further supports its use in precise, iterative medicinal chemistry campaigns where reproducibility is key .

As a Ligand or Ligand Precursor in Organometallic Chemistry

The dual nitrogen-containing nature of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine—an sp2-hybridized pyridine nitrogen and an sp3-hybridized secondary amine nitrogen—allows it to act as a bidentate or hemilabile ligand for transition metals [1]. This property is valuable in designing novel catalysts for organic transformations such as cross-coupling reactions or asymmetric hydrogenations. The steric bulk of the isopropyl group can be exploited to influence the coordination geometry around a metal center, potentially leading to enhanced catalyst stability, activity, or selectivity. The high purity (≥95%) ensures that the ligand's performance is not compromised by contaminants that could poison the catalyst .

As a Research Tool for Investigating Structure-Activity Relationships (SAR)

The compound is ideally suited for systematic SAR studies aimed at understanding how modifications to an amine moiety impact biological or chemical activity. Researchers can use it as a direct comparator to analogs like 1-(4-pyridyl)ethylamine or ethyl[1-(pyridin-4-yl)ethyl]amine to isolate the effects of increasing alkyl chain branching (from primary to isopropyl-substituted secondary amine) [1]. By observing changes in binding affinity (IC50/Kd shifts) or catalytic turnover numbers (TON/TOF), scientists can gain quantitative insights into the steric and electronic requirements of a binding pocket or catalytic site. This application is fundamental to rational drug and catalyst design.

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